![molecular formula C28H25N3O3S2 B283071 Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EMD-57033, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMD-57033 belongs to the class of spirocyclic compounds, which are known to exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation and survival. Studies have shown that Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been suggested that Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate may disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. In animal studies, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to be well-tolerated and to exhibit low toxicity, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its broad spectrum of activity against cancer cells, bacteria, and viruses, which makes it a promising candidate for the development of new drugs. However, one limitation of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its relatively low solubility in water, which may make it difficult to use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in animal models and humans.
3. Development of new drug formulations and delivery methods to improve the solubility and bioavailability of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
4. Investigation of the potential of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate as a therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections.
5. Exploration of the structure-activity relationship of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its analogs to identify new compounds with improved activity and selectivity.
In conclusion, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy, and develop new drugs based on its structure.
Synthesemethoden
The synthesis of Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the reaction of 4-methylbenzaldehyde and 4-methylacetophenone with thiourea and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride and triethylamine to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
Molekularformel |
C28H25N3O3S2 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
ethyl (7E)-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H25N3O3S2/c1-4-34-27(33)25-29-31(23-16-12-20(3)13-17-23)28(36-25)30(22-8-6-5-7-9-22)26(32)24(35-28)18-21-14-10-19(2)11-15-21/h5-18H,4H2,1-3H3/b24-18+ |
InChI-Schlüssel |
MHEQENFCNIOJAN-HKOYGPOVSA-N |
Isomerische SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC=C(C=C3)C)/S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Kanonische SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
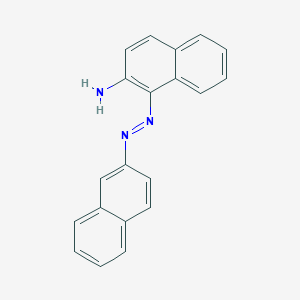
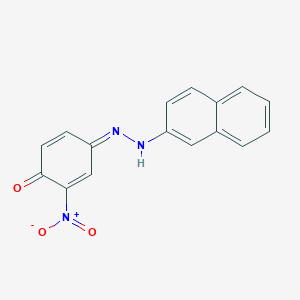
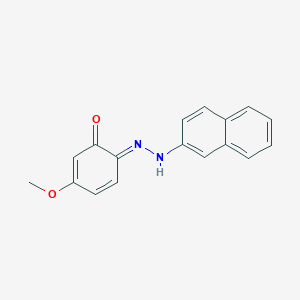
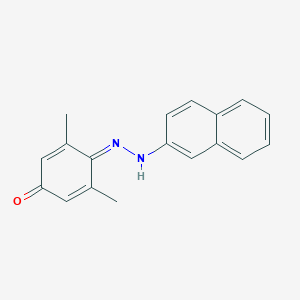
![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)
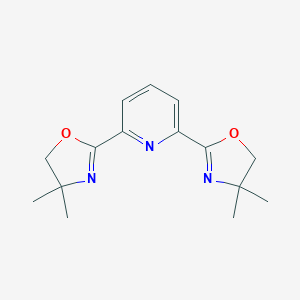
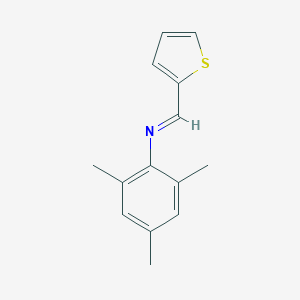
![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)